molecular formula C6H7BClNO2S B6343182 (5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid CAS No. 1451392-62-3

(5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid

Cat. No.: B6343182
CAS No.: 1451392-62-3
M. Wt: 203.46 g/mol
InChI Key: BYRNMOMPIKPTBC-UHFFFAOYSA-N
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Description

(5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a chlorine atom and a methylthio group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, donating electrons to form new bonds . The reaction involves two main steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role in Suzuki-Miyaura cross-coupling reactions . These reactions are used to construct carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds . The specific pathways affected would depend on the other reactants involved in the coupling reaction.

Pharmacokinetics

Boronic acids are generally known for their stability, mild reaction conditions, and functional group tolerance . These properties could potentially influence the compound’s bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions . Additionally, boronic acids are generally stable, readily prepared, and environmentally benign , which could influence the compound’s action, efficacy, and stability under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the use of a halogenated precursor, such as 5-chloro-6-(methylthio)pyridine, which undergoes halogen-metal exchange with a suitable organometallic reagent like n-butyllithium. The resulting organolithium intermediate is then treated with a boron source, such as trimethyl borate, to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-(methylthio)pyridin-3-yl)boronic acid is unique due to the presence of both chlorine and methylthio substituents on the pyridine ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(5-chloro-6-methylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2S/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRNMOMPIKPTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)SC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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